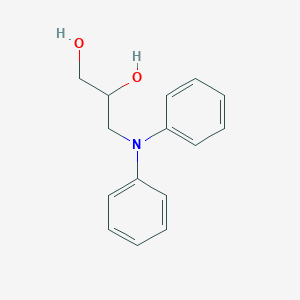

3-(Diphenylamino)propane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.3g/mol |

IUPAC Name |

3-(N-phenylanilino)propane-1,2-diol |

InChI |

InChI=1S/C15H17NO2/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2 |

InChI Key |

QXJMTHSWSAMWTP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CC(CO)O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(CO)O)C2=CC=CC=C2 |

solubility |

36.5 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diphenylamino Propane 1,2 Diol and Analogues

Strategies for the Construction of 1,2-Amino Alcohol Frameworks

The synthesis of 1,2-amino alcohols, such as 3-(Diphenylamino)propane-1,2-diol, has been approached through various methodologies. These strategies range from classical chemical transformations, like the aminolysis of epoxides and the reduction of α-amino ketones, to more advanced catalytic processes. acs.orgresearchgate.net Modern methods often prioritize efficiency, selectivity, and sustainability, leading to the development of photoredox-catalyzed reactions and electroreductive couplings. organic-chemistry.orgrsc.org These techniques aim to create the vicinal amino and hydroxyl groups with high control over the chemical structure and stereochemistry.

Asymmetric Synthetic Routes to Chiral Amino Alcohols

Achieving enantiopure 1,2-amino alcohols is crucial, as the biological activity of these compounds is often dependent on their specific stereochemistry. sciengine.com Asymmetric synthesis provides a direct pathway to these chiral molecules, avoiding the need for resolving racemic mixtures. Key strategies include enantioselective reductive amination, asymmetric aminohydroxylation of olefins, and the use of chiral auxiliaries. diva-portal.orgacs.org

Enantioselective reductive amination has emerged as a powerful tool for synthesizing chiral amino alcohols. This method typically involves the asymmetric conversion of α-hydroxy ketones into the desired amino alcohol.

Biocatalytic Reductive Amination: A prominent approach utilizes enzymes, particularly engineered amine dehydrogenases (AmDHs) and transaminases (TAs). nih.govfrontiersin.org AmDHs, often derived from amino acid dehydrogenases, can catalyze the direct asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source. acs.orgresearchgate.netacs.org This method is highly attractive due to its excellent enantioselectivity (often >99% ee) and the use of inexpensive ammonia, with water as the only byproduct. frontiersin.orgfrontiersin.org For instance, engineered AmDHs have been successfully used to synthesize a variety of (S)-configured vicinal amino alcohols from the corresponding α-hydroxy ketones with conversions up to 99%. acs.orgacs.org Similarly, (R)-selective ω-transaminases can perform kinetic resolutions of racemic β-amino alcohols or asymmetric reductive amination of α-hydroxy ketones to yield enantiopure (S)-β-amino alcohols. nih.gov

Chemical Catalytic Reductive Amination: Non-enzymatic methods also exist, such as ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. This process can produce chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org This strategy has been successfully applied to the synthesis of several pharmaceutical molecules containing the 1,2-amino alcohol motif. acs.org

Table 1: Enantioselective Reductive Amination of α-Hydroxy Ketones

| Substrate | Catalyst/Enzyme | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-2-butanone | Engineered SpAmDH (wh84) | (S) | 91-99 | >99 | frontiersin.org |

| 2-Hydroxyacetophenone | (R)-selective ω-transaminase (MVTA) | (S) | 80-99 | >99 | nih.gov |

| Various α-hydroxy ketones | Engineered AmDHs (from L. fusiformis) | (S) | up to 99 | >99 | acs.orgacs.org |

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a landmark method for the direct, one-step synthesis of vicinal amino alcohols from olefins. nih.gov This reaction involves the syn-addition of a nitrogen and oxygen atom across a double bond, typically using an osmium catalyst, a chiral ligand, and a nitrogen source. nih.govnih.gov

The reaction is catalyzed by osmium tetroxide in the presence of chiral ligands derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), which control the stereochemical outcome. nih.govnih.gov A variety of nitrogen sources can be employed, including sulfonamides, carbamates, and, more recently, primary amides. acs.orgorganic-chemistry.org The use of N-bromo,N-lithio salts of primary carboxamides has expanded the scope of this reaction, with α-chloro-N-bromoacetamide being a particularly useful reagent due to the ease of deprotection of the resulting product. acs.orgorganic-chemistry.org The ASAH reaction generally exhibits high regioselectivity and excellent enantioselectivity, providing a reliable route to enantiomerically enriched amino alcohols with yields of up to 97% and ee values up to 99%. nih.govorganic-chemistry.org

Table 2: Asymmetric Aminohydroxylation of Olefins

| Olefin Substrate | Nitrogen Source | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Isopropyl Cinnamate | 2-Chloroacetamide | (DHQ)₂AQN | - | 95 | acs.org |

| Various Olefins | Amino-substituted heterocycles | DHQD-L | up to 97 | up to 99 | nih.gov |

The use of a chiral auxiliary covalently bonded to the substrate is a classic and effective strategy for controlling stereochemistry. diva-portal.org The auxiliary directs the stereochemical course of a reaction and is then removed to yield the enantiomerically pure product.

Oxazolidinones and Pseudoephedrine: Evans oxazolidinones are widely used chiral auxiliaries. wikipedia.org They can be acylated and then subjected to reactions such as alkylation, with the bulky auxiliary group blocking one face of the molecule, leading to highly diastereoselective transformations. Another effective auxiliary is pseudoephedrine, which can be used for the high-yielding synthesis of chiral 1,2-amino alcohols from arylglyoxals. nih.gov The reaction proceeds through a morpholinone intermediate, which can then be converted to the desired amino alcohol. nih.gov

Sulfinamides: Chiral sulfinamides, such as tert-butanesulfinamide, serve as versatile chiral amine equivalents. researchgate.net Condensation with aldehydes or ketones forms sulfinyl imines. Nucleophilic addition to these imines proceeds with high diastereoselectivity, which is often rationalized by a six-membered ring transition state where the metal cation is coordinated by both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.orgresearchgate.net Subsequent removal of the sulfinyl group provides the chiral primary amine. This method has been used to prepare a wide variety of 1,2-amino alcohols. researchgate.net

Biocatalytic Synthesis of Amino Alcohols and Amino Polyols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.govrsc.org Enzymes operate under mild conditions and can catalyze complex transformations with exceptional stereo- and regioselectivity, making them ideal for the synthesis of optically pure pharmaceuticals and fine chemicals. ucl.ac.uknih.gov

Multi-enzyme cascade reactions provide an elegant and efficient route for transforming simple starting materials into complex, high-value products like amino alcohols in a single pot. nih.gov These cascades can convert diols into amino alcohols by combining the activities of several enzymes.

A typical cascade involves an alcohol dehydrogenase (ADH) to oxidize a terminal hydroxyl group of a diol to an aldehyde. rsc.orgunizar.es This intermediate is then aminated by a transaminase (TA) or an amine dehydrogenase (AmDH). rsc.orgacs.org To drive the reaction to completion, auxiliary enzymes are often included. For example, an L-alanine dehydrogenase (AlaDH) can be used to recycle the amine donor (L-alanine) for the transaminase and the redox cofactor (NAD+/NADH). unizar.es

Recently, an engineered two-enzyme cascade featuring an ADH and an AmDH was developed to selectively convert C4–C7 diols to the corresponding amino alcohols with up to 99% selectivity. rsc.orgrsc.org By engineering the rate-limiting AmDH and optimizing reaction conditions, a nearly 30-fold increase in amino alcohol production was achieved. rsc.orgrsc.org Another cascade, starting from L-phenylalanine, employed a series of enzymes including a deanimase, a decarboxylase, an epoxidase, and a hydrolase to produce a chiral diol, which was then converted to either 2-phenylglycinol or phenylethanolamine using a subsequent two-enzyme cascade. acs.org These integrated biocatalytic systems exemplify a sustainable approach to synthesizing chiral amino alcohols from renewable or readily available starting materials. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4-Bromo-phenyl)-diphenylamine |

| 1,2-amino alcohol |

| 2-amino-2`(diphenylamino)-propane-1,3-diol |

| 2-phenylglycinol |

| 2-Hydroxyacetophenone |

| α-chloro-N-bromoacetamide |

| α-hydroxy ketones |

| α-ketoamines |

| L-alanine |

| Amine dehydrogenase (AmDH) |

| Alcohol dehydrogenase (ADH) |

| L-alanine dehydrogenase (AlaDH) |

| Dihydroquinidine (DHQD) |

| Dihydroquinine (DHQ) |

| Isopropyl Cinnamate |

| Osmium tetroxide |

| Phenylethanolamine |

| Pseudoephedrine |

| tert-butanesulfinamide |

| Transaminase (TA) |

Engineered Amine Dehydrogenases in Chiral Amino Alcohol Synthesis

The synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones is a highly desirable and challenging process. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases (AADHs), have emerged as powerful biocatalysts for this transformation, utilizing ammonia as an economical amino donor. frontiersin.orgnih.govrsc.org These enzymes typically exhibit high stereoselectivity, producing amino alcohols with excellent enantiomeric excess (>99% ee). frontiersin.orgnih.gov

Protein engineering and directed evolution have been instrumental in improving the catalytic efficiency and substrate scope of AmDHs. frontiersin.orgnih.govrsc.org For instance, researchers have applied strategies like the combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) to enhance enzyme activity. frontiersin.orgnih.gov One study reported the engineering of an AmDH from Sporosarcina psychrophila (SpAmDH), which, after three rounds of mutagenesis, resulted in a variant (wh84) with a four-fold improvement in catalytic efficiency (kcat/Km) for the amination of 1-hydroxy-2-butanone, while maintaining high enantioselectivity and thermostability. frontiersin.orgnih.gov This engineered enzyme successfully converted 100 and 200 mM of the substrate with 91–99% conversion on a preparative scale. frontiersin.orgnih.gov

While most engineered AmDHs derived from L-amino acid dehydrogenases show a strong preference for producing (S)-β-amino alcohols, recent work has focused on engineering enzymes for the synthesis of the (R)-enantiomers. tudelft.nl This has been a significant challenge, as (R)-enantiomers have been largely inaccessible through this method. tudelft.nl By evolving substrate-specific amine dehydrogenases, termed β-amino alcohol dehydrogenases (β-AADHs), researchers have achieved the kinetic resolution and deracemization of various β-amino alcohols to yield the enantiopure (R)-products. tudelft.nl

| Enzyme | Substrate | Product | Key Improvement | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| SpAmDH variant (wh84) | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | 4-fold increase in kcat/Km | 91-99% | >99% | frontiersin.orgnih.gov |

| Engineered GkAmDH | Various ketones and hydroxy ketones | Chiral primary/secondary amines and amino alcohols | Broadened substrate scope | >99% | >99% | rsc.org |

| Engineered β-AADHs | Racemic β-amino alcohols | Enantiopure (R)-β-amino alcohols | Enables synthesis of (R)-enantiomers via deracemization | N/A (Kinetic Resolution) | High | tudelft.nl |

Imine Reductase Catalysis in Stereoselective Amino Diol Formation

Imine reductases (IREDs) are another class of enzymes utilized for the stereoselective synthesis of amines, including complex molecules like amino diols and polyols. nih.govacs.org A key challenge in synthesizing these densely functionalized molecules is the need for extensive protecting-group strategies in traditional chemical routes. nih.gov Biocatalysis offers a more direct path. nih.gov

A three-component strategy has been developed that combines a biocatalytic aldol (B89426) reaction with an IRED-catalyzed reductive amination. acs.org This method uses simple prochiral aldehydes, hydroxy ketones, and amines as starting materials. acs.org The process first involves an aldol addition catalyzed by a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant to create a dihydroxy ketone intermediate. acs.orgresearchgate.net This intermediate is then subjected to reductive amination using an IRED. acs.orgresearchgate.net

A significant hurdle was identifying an IRED that could tolerate hydroxylated substrates without cross-reactivity. nih.govacs.org By screening a metagenomic library, a novel imine reductase, IRED-259, was discovered. nih.govacs.org This enzyme demonstrated the ability to catalyze the reductive amination of the dihydroxy ketone substrates with high stereoselectivity, favoring the (R)-configuration, and showed a preference for cyclopropylamine (B47189) as the amine donor. nih.gov This two-step, one-pot enzymatic cascade successfully produced dihydroxy amine products with three asymmetric centers from simple precursors. nih.gov

| Enzyme System | Reaction Type | Key Enzyme | Substrates | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| FSA / IRED Cascade | Two-step, three-component aldol addition and reductive amination | IRED-259 | Prochiral aldehydes, hydroxy ketones, amines (e.g., cyclopropylamine) | Dihydroxy amines with three asymmetric centers | High (R-selective) | nih.govacs.org |

Transition Metal-Catalyzed Transformations for Amino Alcohol Synthesis

Transition metal catalysis provides powerful and versatile methods for constructing C-N bonds, enabling the synthesis of amino alcohols from readily available starting materials. nih.govmdpi.com

Hydrogen Borrowing Catalysis for Amination of Diols

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is an atom-efficient process for the amination of alcohols. nih.govacs.org The catalytic cycle involves the temporary oxidation of an alcohol to a carbonyl intermediate by a transition metal catalyst, which "borrows" the hydrogen. nih.govacs.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the borrowed hydrogen, regenerating the catalyst and producing the aminated product and water as the sole byproduct. nih.gov Ruthenium and iridium complexes are commonly used as catalysts for these reactions. nih.govacs.org

This strategy has been successfully applied to the amination of diols to form amino alcohols and diamines, though studies on diols are less common than on simple alcohols due to increased complexity and potential side reactions. ethz.ch Ruthenium(II) complexes have been shown to efficiently catalyze the regioselective mono- and sequential diamination of diols. nih.gov More recently, an iridium-catalyzed enantioconvergent amination of racemic α-tertiary 1,2-diols was developed. acs.org This reaction, operating through a cooperative mechanism with a chiral phosphoric acid, provides access to β-amino α-tertiary alcohols with high yields and excellent enantioselectivities (up to 91% yield and 99% ee). acs.org This demonstrates the power of the BH strategy to create complex chiral structures from racemic starting materials. acs.org

Palladium-Catalyzed Allylic C–H Amination Strategies

Palladium-catalyzed allylic C-H amination has emerged as a powerful method for the synthesis of amino alcohols, offering a direct way to functionalize C-H bonds. acs.orgnih.gov This approach can be used to form 1,2- and 1,3-amino alcohol motifs with high selectivity. nih.govthieme-connect.com

In one key strategy, a Pd(II)/sulfoxide catalyst system is used to perform an intramolecular allylic C-H amination on homoallylic N-carbamates. nih.gov The use of electron-deficient N-nosyl carbamate (B1207046) nucleophiles was found to be crucial for achieving high reactivity under mild conditions, furnishing syn-1,3-amino alcohol precursors. acs.orgthieme-connect.comnih.gov The reaction proceeds with remarkable chemoselectivity, preferentially aminating the allylic C-H bonds of terminal olefins over internal ones, and demonstrates high diastereoselectivity for the syn product. nih.govthieme-connect.com This method provides an efficient route to vinyl-substituted oxazinanones, which are precursors to syn-1,3-amino alcohols. nih.gov This strategy has been highlighted in the total synthesis of (+)-allosedridine. thieme-connect.com

| Catalyst System | Nucleophile | Substrate | Product Motif | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 / Sulfoxide | Electron-deficient N-nosyl carbamate | Homoallylic N-carbamates with terminal olefins | syn-1,3-Amino Alcohol | High chemoselectivity and diastereoselectivity; mild conditions | acs.orgnih.govthieme-connect.comnih.gov |

| Pd(II) / Sulfoxide | N-tosyl carbamate | Homoallylic N-tosyl carbamates | syn-1,2-Amino Alcohol | Forms 5-membered vinyl oxazolidinones | nih.gov |

Chromium-Catalyzed Asymmetric Cross-Coupling Reactions

Chromium-catalyzed reactions offer a novel approach to synthesizing chiral β-amino alcohols bearing adjacent stereocenters. nih.govorganic-chemistry.org A recently developed method is the asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.govorganic-chemistry.org This reaction avoids many of the limitations of traditional methods by using readily available starting materials. westlake.edu.cn

The reaction proceeds through a radical-polar crossover mechanism. nih.govorganic-chemistry.org A chiral chromium catalyst plays a threefold role: it performs a chemoselective single-electron reduction of the imine over the aldehyde, intercepts the resulting α-amino radical intermediate, and controls the subsequent stereoselective addition to the aldehyde. nih.govacs.org This strategy effectively addresses the challenges of both chemo- and stereoselectivity. westlake.edu.cnorganic-chemistry.org The method shows broad substrate compatibility, including aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates various functional groups. organic-chemistry.org It has been successfully applied on a larger scale, yielding enantiopure β-amino alcohol products with up to 99% enantiomeric excess (ee) after simple purification steps. westlake.edu.cn

Nucleophilic Ring-Opening Reactions for Amino Alcohol Formation

The nucleophilic ring-opening of epoxides with amines is a classic and well-established method for the synthesis of β-amino alcohols. rsc.orgtandfonline.com This reaction is highly valuable as β-amino alcohols are important intermediates for pharmaceuticals and chiral auxiliaries. rsc.org The key challenge, particularly with unsymmetrical epoxides, is controlling the regioselectivity of the nucleophilic attack. rsc.orgrroij.com

Traditionally, regioselectivity is substrate-controlled, relying on steric or electronic biases within the epoxide molecule. rsc.org For instance, attack typically occurs at the less-hindered carbon in terminal epoxides or at the benzylic position in aromatic epoxides. rsc.org However, for unbiased 2,3-disubstituted epoxides where the substituents are sterically and electronically similar, achieving high regioselectivity is difficult. rsc.org

To overcome this, catalyst-controlled regioselective methods have been developed. One such system employs a cationic aluminum salen catalyst. rsc.org This catalyst, featuring bulky groups and a specific binaphthalene backbone, directs the nucleophilic attack of amines to one of the epoxide carbons, overriding the substrate's inherent bias. rsc.org This allows for the highly regioselective ring-opening of a variety of previously challenging unsymmetrical trans-epoxides by both primary and secondary amines, providing access to internal β-amino alcohols that were difficult to synthesize selectively using other methods. rsc.org A range of other catalysts, including indium tribromide, sulfated zirconia, and various Lewis acids, have also been explored to promote the aminolysis of epoxides under mild and environmentally benign conditions. rroij.comresearchgate.net

Aminolysis of Epoxide Precursors

The ring-opening of epoxides through aminolysis is a fundamental and widely utilized method for the synthesis of β-amino alcohols. rsc.orgfrontiersin.org This approach is a direct route to compounds like this compound, typically starting from an epoxide precursor such as glycidol (B123203) or epichlorohydrin. The core of this reaction is the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the desired amino diol.

The reaction of an epoxide with an amine can be performed with or without a catalyst. mit.edu However, the use of acid catalysts, both Brønsted and Lewis acids, is common to activate the epoxide and enhance the reaction rate. frontiersin.org For asymmetric epoxides, the regioselectivity of the ring-opening is a critical factor. In acidic conditions, the nucleophile generally attacks the more substituted carbon atom, while in basic or neutral conditions, the attack occurs at the less sterically hindered carbon. jsynthchem.com

Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective nucleophilic ring-opening of epoxides, even with the challenge that the basicity of amine nucleophiles can quench the acid catalyst. frontiersin.orgnih.gov These catalysts can promote high regioselectivity, for instance, directing the nucleophilic attack of amines to the C3 position of 2,3-epoxy alcohols. frontiersin.org The reaction can also be accelerated significantly by using high temperatures (180-240 °C) and pressures in continuous-flow microreactors. mit.edu

The general scheme for the synthesis of this compound via this method involves the reaction of diphenylamine (B1679370) with a glycidyl (B131873) precursor.

General Reaction Scheme: Glycidyl Ether + Diphenylamine → this compound

Research on the aminolysis of various epoxides with different amine nucleophiles provides insight into the reaction's scope and efficiency.

| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| Styrene (B11656) Oxide | 2-Aminoindan | Ethanol, 180-240 °C | β-Amino alcohol | High | mit.edu |

| trans-2-Octene Oxide | Aniline (B41778) | Cationic aluminum salen catalyst, DME, 40 °C | β-Amino alcohol (4a) | High | rsc.org |

| Phenyl-substituted epoxide | N-Aryl amine | La(OTf)₃, DCE, reflux | Azetidine | High | frontiersin.orgnih.gov |

| Styrene Oxide | Aniline Derivatives | Brønsted Acid Catalyst, Room Temp | β-Amino alcohol | Excellent | researchgate.net |

Functionalization of Vicinal Diols with Amine Nucleophiles

An alternative synthetic strategy involves starting with a pre-formed vicinal diol, such as 3-chloropropane-1,2-diol, and introducing the diphenylamino group through nucleophilic substitution. In this multi-step process, one of the hydroxyl groups of the diol is first converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). This is followed by reaction with diphenylamine, which acts as the nucleophile, displacing the leaving group to form the final product.

This method has been successfully applied in the synthesis of analogous compounds. For instance, 3-amino-1,2-propanediol (B146019) has been prepared from 3-chloro-1,2-propanediol (B139630) and ammonia. researchgate.net The reaction achieved a 90% yield under optimized conditions. researchgate.net Similarly, the synthesis of 2-amino-2'-(diphenylamino)-propane-1,3-diol was accomplished by treating 2-amino-2-bromo-propane-1,3-diol with diphenylamine. scispace.com

The key steps in this synthetic route are:

Activation of the Diol : Conversion of a primary hydroxyl group of a propane-1,2-diol derivative into a good leaving group.

Nucleophilic Substitution : Reaction of the activated diol with diphenylamine.

This method offers a different strategic approach, where the diol backbone is constructed first, followed by the introduction of the amine functionality.

Specific Considerations for the Introduction of the Diphenylamino Moiety

Stereochemical Control in the Formation of Diphenylamino-Substituted Propane-1,2-diols

Achieving stereochemical control is a fundamental aspect of synthesizing complex molecules like this compound, which contains a chiral center. rijournals.com The spatial arrangement of atoms can profoundly impact the molecule's properties and biological activity. rijournals.com

When using the aminolysis of an epoxide, the reaction typically proceeds through an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon atom undergoing nucleophilic attack. This leads to an anti-relationship between the newly formed amino group and the existing hydroxyl group. The acid-catalyzed ring-opening of epoxides with water, for example, is known to produce anti-diols. youtube.com

Specific reagents have been developed to achieve high stereoselectivity. For instance, the use of B-[(E)-3-(diphenylamino)allyl]diisopinocampheylborane in reaction with aldehydes has been shown to produce anti-β-diphenylamino alcohols with excellent relative and absolute stereochemical control in a one-pot process. rsc.org The ability to control stereochemistry is crucial for producing specific isomers, which is often a requirement in pharmaceutical applications. rijournals.com

| Method | Stereochemical Outcome | Key Factors | Reference |

| Acid-catalyzed epoxide ring-opening | Typically anti-addition | Sₙ2-type mechanism with inversion of configuration | youtube.com |

| Asymmetric dihydroxylation of allylamine (B125299) | (R)-(+)-3-amino-1,2-propanediol | Chiral polymer-metal complex catalyst (wool-OsO₄) | researchgate.net |

| Reaction with B-[(E)-3-(diphenylamino)allyl]diisopinocampheylborane | anti-β-Amino alcohols | Chiral borane (B79455) reagent | rsc.org |

Substrate Scope and Limitations in Diphenylamino-Containing Systems

The substrate scope for the synthesis of this compound and its analogues is largely dictated by the steric hindrance of the diphenylamine nucleophile. While the aminolysis of epoxides is a versatile reaction, the bulkiness of diphenylamine can significantly reduce its reactivity, particularly with sterically hindered epoxides.

Studies on epoxide ring-opening reactions often show that less hindered terminal epoxides are ideal substrates. rsc.org The reaction of diphenylamine would likely be most efficient with precursors like glycidol or epichlorohydrin. The use of more substituted epoxides, such as those with alkyl or aryl groups at the ring carbons, could lead to lower yields or require harsher reaction conditions due to increased steric hindrance at the site of nucleophilic attack.

Catalyst-controlled regioselectivity can play a role in overcoming some of these limitations, allowing for nucleophilic attack at a specific position even in complex substrates. rsc.org However, the inherent low nucleophilicity of diphenylamine remains a limiting factor. Research on the substrate scope of Brønsted acid-catalyzed epoxide ring-opening demonstrates excellent yields with a wide range of styrene oxide and aniline derivatives, but these aniline derivatives are generally less sterically hindered than diphenylamine. researchgate.net Therefore, while the synthesis is feasible, the range of applicable epoxide precursors is likely narrower than for smaller amine nucleophiles.

Computational and Theoretical Studies on 3 Diphenylamino Propane 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-(Diphenylamino)propane-1,2-diol, a DFT study would typically begin with geometry optimization. This process computationally alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the ground state structure. From this optimized structure, key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map could be calculated. Such data provides insight into the molecule's reactivity and intermolecular interactions. However, no specific studies applying DFT to this molecule have been found.

Ab Initio and Post-Hartree-Fock Methods for Refined Calculations

For higher accuracy, particularly for electronic properties, researchers often turn to ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation. They are often used to benchmark results from DFT calculations. A comprehensive study on this compound would benefit from such refined calculations to ensure the reliability of its predicted energetic and electronic properties, but no such analyses have been published.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propane-1,2-diol backbone, with its rotatable bonds, means that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This analysis would identify the most stable low-energy conformers and the energy barriers between them. Such studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. For related, simpler diols, DFT methods have been used to study their conformational equilibria and the nature of intramolecular hydrogen bonding, but this has not been extended to the title compound.

Theoretical Investigation of Reaction Mechanisms and Transition States

Understanding how this compound might be formed or how it might react requires a theoretical investigation of potential reaction mechanisms.

Reaction Coordinate Mapping and Activation Energy Calculations

Computational chemists can model a chemical reaction by mapping the potential energy along the reaction coordinate—the path of lowest energy from reactants to products. This involves locating the transition state structure, which is the highest energy point along this path. The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining reaction rates. For instance, the metabolism of this compound, which has been studied in vivo, could be modeled to understand the specific enzymatic or chemical steps involved at a molecular level.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Conformational Flexibility of the Propanediol (B1597323) Backbone:

The propane-1,2-diol portion of the molecule imparts significant conformational flexibility. MD simulations of similar small, flexible diols, such as 1,3-propanediol (B51772), in aqueous solutions have shown that the presence of water significantly influences the preferred conformations. For 1,3-propanediol, conformations that allow for intramolecular hydrogen bonding are less prevalent in water than in the gas phase. mdpi.comnih.govresearchgate.net Instead, extended conformations that maximize hydrogen bonding with surrounding water molecules are favored. mdpi.comresearchgate.net In an aqueous environment, the tTTg conformation of 1,3-propanediol, which lacks an intramolecular hydrogen bond, is predominant (37–39%). mdpi.comresearchgate.net The average lifetime of any single conformation is very short, typically not exceeding 7 picoseconds, indicating rapid interconversion between different spatial arrangements. nih.govresearchgate.net

For this compound, a similar dynamic equilibrium of conformers is expected for its propanediol backbone. The bulky diphenylamino group would likely introduce steric hindrance, further influencing the conformational landscape and potentially favoring more extended structures to minimize steric clash.

Intermolecular Interactions of the Diphenylamine (B1679370) Moiety:

The diphenylamino group governs many of the key intermolecular interactions. MD simulations of diphenylamine derivatives have been used to study their interactions with various biological targets and in different solvent environments. nih.govmalariaworld.orgnih.gov The two phenyl rings can participate in π-π stacking interactions with other aromatic systems, which is a crucial interaction in many biological recognition processes. researchgate.net The nitrogen atom can act as a hydrogen bond donor, and the aromatic rings can also accept weak hydrogen bonds.

In an aqueous solution, the hydrophobic phenyl groups would tend to be shielded from water, potentially leading to aggregation or preferential partitioning into non-polar environments. The interplay between the hydrophilic diol group and the hydrophobic diphenylamino group would result in an amphipathic character, influencing how the molecule orients itself at interfaces or within biological membranes.

Table 1: Inferred Dynamic Properties of this compound based on Analogous Compounds

| Molecular Moiety | Inferred Dynamic Behavior | Key Intermolecular Interactions | Supporting Evidence from Analogues |

| Propane-1,2-diol | High conformational flexibility with rapid interconversion between conformers. | Hydrogen bonding with solvent (e.g., water) is favored over intramolecular hydrogen bonds. | MD simulations of 1,3-propanediol in aqueous solution show a preference for extended conformations. mdpi.comresearchgate.net |

| Diphenylamine | Phenyl rings can rotate, influencing the overall shape and accessibility of the nitrogen atom. | π-π stacking with aromatic systems; hydrogen bond donation from the N-H group. | MD simulations of diphenylamine derivatives show their involvement in binding to biological macromolecules through these interactions. nih.govmalariaworld.org |

This table presents inferred properties for this compound based on computational studies of its constituent chemical groups, as direct simulation data for the entire molecule is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Structural Influences

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been detailed in the literature, the methodologies applied to similar diphenylamine derivatives, particularly in the context of their antioxidant properties, provide a clear framework for how such a model would be developed. mdpi.comnih.gov

The development of a QSAR model for diphenylamine derivatives typically involves the following steps:

Data Set Compilation: A dataset of diphenylamine compounds with experimentally measured biological activity (e.g., antioxidant capacity) is collected. This set is usually divided into a training set for model development and a test set for validation. mdpi.com

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Relate to the distribution of electrons, such as partial charges on atoms, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-chemical descriptors: Derived from quantum mechanics calculations, these can include bond dissociation energies (BDE), which are particularly relevant for antioxidants that act via hydrogen atom transfer. mdpi.comnih.gov

Physicochemical properties: Such as the octanol-water partition coefficient (logP), which describes the hydrophobicity of the molecule. mdpi.com

Feature Selection and Model Building: Statistical methods and machine learning algorithms are used to select the most relevant descriptors and to build a mathematical model that relates these descriptors to the biological activity. Common machine learning techniques employed for this purpose include:

Multiple Linear Regression (MLR)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN) mdpi.com

Gradient Boosting Regressors (GBR), which have shown high performance in recent studies. mdpi.comnih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using the test set and statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). mdpi.comnih.gov

Application to Diphenylamine Antioxidants:

Table 2: Representative Molecular Descriptors and QSAR Modeling Techniques for Diphenylamine Derivatives

| Descriptor Type | Examples | Relevance to Activity | QSAR Modeling Technique |

| Quantum-Chemical | Bond Dissociation Enthalpy (BDE) of N-H bond | Lower BDE often correlates with higher antioxidant activity. nih.gov | Gradient Boosting Regressor (GBR) mdpi.comnih.gov |

| Electronic | Partial charge on specific carbon atoms | Influences intermolecular interactions and partitioning behavior. mdpi.comnih.gov | Support Vector Machine (SVM) mdpi.com |

| Physicochemical | Molecular Weight, logKow | Affects bioavailability and distribution in biological systems. mdpi.comnih.gov | Artificial Neural Network (ANN) mdpi.com |

This table illustrates the types of descriptors and modeling methods commonly used in QSAR studies of diphenylamine derivatives, which would be applicable to the study of this compound.

Functionalization and Derivatization Strategies for 3 Diphenylamino Propane 1,2 Diol

Selective Modification of Hydroxyl Groups

The vicinal diol (1,2-diol) is the most reactive functionality on the 3-(diphenylamino)propane-1,2-diol molecule. These two hydroxyl groups can be modified through several classic organic reactions, including esterification, etherification, and oxidation.

Esterification of the hydroxyl groups can be achieved by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides. These reactions lead to the formation of mono- or di-esters, depending on the stoichiometry and reaction conditions. For instance, the esterification of similar propanediols has been well-documented. The reaction of 1,2-propanediol with propanoic acid, catalyzed by a solid acid catalyst, yields the corresponding diester, a compound valued as a food flavoring agent. rsc.org The formation of esters from 3-chloropropane-1,2-diol with fatty acids is also a known transformation, indicating the general reactivity of the propanediol (B1597323) moiety towards ester formation. agriculturejournals.cz

Etherification provides another route to modify the hydroxyl groups, typically by reaction with alkyl halides in the presence of a base. This results in the formation of ether linkages, which can alter the solubility and electronic properties of the parent molecule.

| Reaction Type | Reagent(s) | Product Type | Catalyst/Conditions | Reference |

| Esterification | Carboxylic Acids / Acyl Halides | Mono- and Di-esters | Acid or Base Catalysis | rsc.orgfao.org |

| Etherification | Alkyl Halides | Mono- and Di-ethers | Base (e.g., NaH) | psu.edu |

The oxidation of the 1,2-diol in this compound can proceed via several pathways, yielding different products depending on the oxidizing agent and reaction conditions.

One major pathway is oxidative cleavage, where the carbon-carbon bond between the two hydroxyl-bearing carbons is broken. A classic reagent for this transformation is periodic acid (HIO₄) or its salts (periodates), in a reaction known as the Malaprade oxidation. acs.org This reaction is highly selective for 1,2-diols and would cleave this compound to yield 2-(diphenylamino)ethanal and formaldehyde.

Alternatively, selective oxidation of one or both hydroxyl groups without C-C bond cleavage can be achieved. The oxidation of the primary alcohol would yield an aldehyde, which could be further oxidized to a carboxylic acid. The oxidation of the secondary alcohol would produce a ketone. Studies on the biotransformation of the related compound 3-(phenylamino)propane-1,2-diol (PAP) have shown that the primary alcohol can be oxidized in vivo to form 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov Furthermore, oxidation can also occur on the aromatic rings of the diphenylamino group, leading to hydroxylated derivatives such as 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol. nih.gov The oxidation of non-vicinal diols like propane-1,3-diol with potassium permanganate (B83412) has been shown to yield hydroxy aldehydes, suggesting a similar outcome is possible for the primary alcohol of the target compound. ajchem-a.com

| Oxidation Type | Reagent(s) | Typical Product(s) | Notes | Reference |

| Oxidative Cleavage | Periodic Acid (HIO₄) | 2-(Diphenylamino)ethanal, Formaldehyde | Breaks C1-C2 bond | acs.org |

| Selective Oxidation | Mild Oxidants (e.g., PCC) | Aldehyde or Ketone | Oxidation of primary or secondary alcohol | uq.edu.au |

| Biological Oxidation | In vivo metabolism | Carboxylic acid, Hydroxylated-aryl derivatives | As seen in similar compounds | nih.gov |

| Permanganate Oxidation | KMnO₄ | Hydroxy-aldehyde/acid | Oxidation of primary alcohol | ajchem-a.com |

Selective Modification of the Diphenylamino Group

The diphenylamino group is a tertiary amine, which makes it less reactive than a primary or secondary amine. Its modification is generally more challenging due to steric hindrance from the two phenyl groups.

N-Alkylation of the tertiary nitrogen atom in the diphenylamino group with an alkyl halide would result in the formation of a quaternary ammonium (B1175870) salt. Such reactions are plausible but may require forcing conditions due to the steric bulk around the nitrogen. N-Acylation of a tertiary amine is not a standard transformation.

The formation of amide and carbamate (B1207046) derivatives directly from the tertiary diphenylamino group is not chemically feasible through standard synthetic routes, as these functionalities require a nitrogen atom bonded to at least one hydrogen. nih.gov However, derivatives containing these groups can be synthesized by modifying other parts of the molecule.

Carbamates, which contain an -O-CO-NH- linkage, are typically synthesized from alcohols. nih.gov Therefore, the hydroxyl groups of this compound are the reactive sites for carbamate formation. This can be achieved by reacting the diol with an isocyanate or by a two-step process involving reaction with a chloroformate followed by an amine. mdpi.com

Amide derivatives can be introduced by first functionalizing the molecule with a carboxylic acid group, for example, through the oxidation of the primary alcohol as described in section 6.1.2. The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents to form an amide bond.

Cyclization Reactions to Form Heterocyclic Derivatives

The structure of this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The combination of the amine and diol functionalities allows for intramolecular reactions to form rings.

One prominent strategy involves converting the diol into an epoxide. The resulting N-(oxiran-2-ylmethyl)diphenylamine can then undergo titanocene(III)-catalyzed intramolecular cyclization. This radical-based reaction leads to the formation of substituted indoline (B122111) rings, which are important structural motifs in many bioactive molecules. psu.edu

Another advanced method for forming complex heterocyclic systems from diphenylamine-containing precursors is through palladium-catalyzed intramolecular C-H activation or direct arylation. nih.gov While not demonstrated specifically starting from this compound, precursors bearing a diphenylamine (B1679370) moiety can be cyclized to form complex, fused systems such as indolocarbazoles. This suggests that with appropriate functionalization, this compound could be a starting point for creating elaborate polycyclic heteroaromatic compounds.

Synthesis of Oxazolidinones from Amino Alcohols

The conversion of β-amino alcohols into oxazolidin-2-ones is a fundamental transformation in organic synthesis, yielding a heterocyclic motif present in numerous pharmaceutically active compounds. bohrium.com 3-Phenylamino-propane-1,2-diols are recognized as valuable intermediates for the synthesis of corresponding 3-phenyloxazolidinone compounds. google.com This general strategy can be extended to this compound, where the amino group and one of the adjacent hydroxyl groups react with a carbonyl source to form a cyclic carbamate, specifically a 5-substituted oxazolidin-2-one.

The reaction typically proceeds via the formation of a carbamate intermediate, which then undergoes intramolecular cyclization. Common reagents used to introduce the carbonyl moiety include phosgene (B1210022) and its safer equivalents (e.g., triphosgene, diphosgene), dialkyl carbonates (such as diethyl carbonate or dimethyl carbonate), and isocyanates. organic-chemistry.orggoogle.com For instance, the condensation of an amino alcohol with diethyl carbonate, often in the presence of a base like sodium methoxide, can yield the corresponding hydroxymethyl-oxazolidinone. google.com

When applied to this compound, this cyclization would involve the nitrogen atom and either the C1 or C2 hydroxyl group. Cyclization involving the primary hydroxyl at the C1 position is generally favored, which would lead to the formation of 5-((diphenylamino)methyl)-3-substituted-oxazolidin-2-one. However, because the nitrogen atom is already substituted with two phenyl groups, the product would be an N-phenyl oxazolidinone with a pendant group, or more likely, cyclization would involve one of the phenyl groups if activated. A more direct pathway involves the formation of the five-membered ring using the existing amino alcohol backbone, resulting in 5-((diphenylamino)methyl)-1,3-oxazolidin-2-one .

Table 1: General Methods for Oxazolidinone Synthesis

| Reagent | Reaction Type | Expected Product from this compound |

| Phosgene (COCl₂) / Triphosgene | Carbonylation / Cyclization | 5-((Diphenylamino)methyl)-1,3-oxazolidin-2-one |

| Diethyl Carbonate ((EtO)₂CO) | Transesterification / Cyclization | 5-((Diphenylamino)methyl)-1,3-oxazolidin-2-one |

| Isocyanates (R-N=C=O) | Addition / Cyclization | 3-Substituted-5-((diphenylamino)methyl)-1,3-oxazolidin-2-one |

Formation of Cyclic Urethanes

The term "cyclic urethane" is often used synonymously with oxazolidinone, which is a cyclic carbamate. However, another important class of cyclic derivatives obtainable from 1,2-diols are cyclic carbonates. The 1,2-diol functionality of this compound can react with a carbonyl source to form a five-membered cyclic carbonate, specifically 4-((diphenylamino)methyl)-1,3-dioxolan-2-one . This reaction represents a derivatization of the diol moiety, leaving the diphenylamino group intact.

The synthesis of cyclic carbonates from 1,2-diols is a well-established industrial process, often utilizing carbon dioxide as a green C1 source. atamanchemicals.com The reaction of epoxides with CO₂ is a common route; for instance, propylene (B89431) oxide reacts with CO₂ to form propylene carbonate (4-methyl-1,3-dioxolan-2-one). atamanchemicals.com A similar strategy can be applied starting from the corresponding epoxide of the target molecule, N-(2,3-epoxypropyl)diphenylamine.

Alternatively, the direct carbonylation of the diol can be achieved. Methods for producing 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) (glycerol carbonate) from glycerol (B35011), a propane-1,2,3-triol, are well-documented and involve reacting the diol with reagents like dimethyl carbonate or by direct reaction with CO₂ under catalytic conditions. google.commdpi.com These methods provide a template for the potential synthesis of the corresponding cyclic carbonate from this compound. The reaction could be catalyzed by lithium compounds, which are effective for both the reaction of epoxides with CO₂ and the subsequent reaction of the cyclic carbonate with amines. google.com

Table 2: Potential Synthesis of Cyclic Carbonate from this compound

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

| This compound | Dimethyl Carbonate, Base | 4-((Diphenylamino)methyl)-1,3-dioxolan-2-one | Transesterification |

| N-(2,3-Epoxypropyl)diphenylamine | Carbon Dioxide (CO₂), Catalyst | 4-((Diphenylamino)methyl)-1,3-dioxolan-2-one | Cycloaddition |

| This compound | Phosgene / Triphosgene, Base | 4-((Diphenylamino)methyl)-1,3-dioxolan-2-one | Carbonylation |

Intramolecular Cyclization to Nitrogen and Oxygen-Containing Heterocycles

The structure of this compound is amenable to intramolecular cyclization reactions that involve the aromatic rings of the diphenylamino group, leading to more complex heterocyclic systems. These reactions typically require activation of the propanediol backbone to generate an electrophilic center that can be attacked by one of the electron-rich phenyl rings.

One documented pathway involves the thermal treatment of N-(2,3-epoxypropyl)diphenylamine, a direct precursor that hydrolyzes to this compound. researchgate.net The thermal opening of the oxirane ring can proceed via two pathways, but the primary product identified is 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline . researchgate.net This product results from an intramolecular electrophilic aromatic substitution, where a reactive intermediate formed from the epoxypropyl chain cyclizes onto one of the phenyl rings of the diphenylamino moiety. This transformation highlights a powerful strategy for constructing fused heterocyclic scaffolds from this substrate.

Other general methods for the intramolecular cyclization of N-aryl compounds can also be considered. For example, phenyliodine bis(trifluoroacetate) (PIFA) is known to mediate the intramolecular cyclization of N-arylated compounds to form N-substituted indoles and other pyrrole-fused aromatics. organic-chemistry.org Such a strategy could potentially be adapted to create novel polycyclic structures from this compound or its derivatives.

Table 3: Observed Intramolecular Cyclization Product

| Starting Material Precursor | Conditions | Product | Heterocycle Formed |

| N-(2,3-Epoxypropyl)diphenylamine | Thermal | 3-Hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline researchgate.net | Tetrahydroquinoline |

Applications of 3 Diphenylamino Propane 1,2 Diol in Advanced Chemical Synthesis

Role as Chiral Ligands in Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials chemistry. Asymmetric catalysis, which uses chiral catalysts to favor the formation of one enantiomer over the other, is the most efficient method to achieve this. Chiral ligands are crucial components of these catalytic systems, binding to a metal center to create a specific three-dimensional environment that directs the stereochemical outcome of a reaction. Amino diols, like 3-(Diphenylamino)propane-1,2-diol, are recognized as valuable precursors for effective chiral ligands. researchgate.net

Applications in Enantioselective Cross-Coupling Reactions

Enantioselective cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high stereocontrol. While direct applications of this compound in these reactions are not yet extensively documented, its structure is highly suitable for creating ligands for such transformations. Chiral amino alcohol backbones are found in numerous successful ligands for reactions like Suzuki-Miyaura, Heck, and C-N cross-coupling. chinesechemsoc.orgmdpi.com

For instance, the vicinal amino and hydroxyl groups can be readily converted into phosphoramidite (B1245037) or bisoxazoline (BOX) moieties, which are privileged ligand classes in palladium, copper, and iridium catalysis. nih.gov The presence of the diphenylamino group can impart specific steric and electronic properties to the resulting metal complex, influencing both reactivity and enantioselectivity. The potential for this compound to act as a ligand is underscored by the broad utility of chiral amino alcohols in creating catalysts for various asymmetric transformations.

Table 1: Potential Cross-Coupling Reactions for Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Coupling Partners | Potential Role of Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl Halide + Organoboron Reagent | Enantioselective C-C bond formation |

| Heck Coupling | Palladium (Pd) | Alkene + Aryl Halide | Asymmetric arylation of olefins |

| C-N Coupling (Buchwald-Hartwig) | Palladium (Pd) or Copper (Cu) | Aryl Halide + Amine | Formation of chiral amines |

This table illustrates potential applications based on the known reactivity of ligands with similar structural features.

Ligand Design Principles for Transition Metal Catalysis

The effectiveness of a chiral ligand in transition metal catalysis is governed by several key design principles, many of which are embodied in the structure of this compound.

Chelation: The presence of the nitrogen atom and the two hydroxyl groups allows for the potential of bidentate or tridentate coordination to a metal center. This chelation creates a more rigid and well-defined catalytic complex, which is often essential for high enantioselectivity. researchgate.net Amino diol tridentate ligands have been shown to be effective in asymmetric alkylation reactions. researchgate.net

Steric Hindrance: The bulky diphenylamino group provides significant steric hindrance. In a metal complex, this bulk can effectively shield one face of the substrate, forcing a reactant to approach from the less hindered side and thereby controlling the stereochemical outcome. tcichemicals.com

Chiral Environment: The inherent chirality of the 1,2-diol moiety provides the fundamental asymmetric information. This chirality is transferred from the ligand to the catalytic pocket of the metal complex, dictating the enantioselectivity of the transformation. Chiral diol-based catalysts are widely used for their ability to control stereoselectivity through various interactions. nih.gov

Table 2: Structural Features of this compound and Their Role in Ligand Design

| Structural Feature | Design Principle | Potential Impact on Catalysis |

|---|---|---|

| Chiral 1,2-Diol | Source of Asymmetry | Establishes the chiral environment necessary for enantioselection. |

| Amino Group | Chelation Point & Electronic Donor | Binds to the metal, creating a stable complex and tuning its reactivity. |

| Diphenyl Substituent | Steric Bulk | Blocks one reaction pathway, directing the substrate to a specific orientation. |

Building Block in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse and complex small molecules from simple starting materials. scispace.comsouralgroup.comcam.ac.uk This approach is invaluable for discovering new probes for chemical biology and leads for drug discovery. Molecules with multiple functional groups that can be selectively modified are ideal starting points for DOS.

Scaffold for Complex Molecule Construction

With its three distinct functional groups—a secondary amine, a primary alcohol, and a secondary alcohol—this compound is an excellent scaffold for DOS. Each of these sites can be reacted with a different set of building blocks, leading to a rapid expansion of molecular diversity. scispace.com For example, the amine can undergo acylation, alkylation, or arylation, while the two hydroxyl groups can be selectively protected, oxidized, or etherified. This strategy, known as appendage diversity, allows for the creation of large libraries of related compounds from a single core structure.

Furthermore, the functional groups can be used to construct new ring systems. For example, the reaction of β-amino alcohols with other reagents can yield heterocyclic structures like oxazolidines or morpholines, significantly increasing the skeletal diversity of the resulting library. nih.govfrontiersin.org

Table 3: Diversification Potential of the this compound Scaffold

| Functional Group | Possible Reactions | Example Building Blocks |

|---|---|---|

| Secondary Amine | Acylation, Sulfonylation, Reductive Amination | Acid chlorides, Sulfonyl chlorides, Aldehydes |

| Primary Hydroxyl | Esterification, Etherification, Oxidation | Carboxylic acids, Alkyl halides, Oxidizing agents |

Precursor for Advanced Synthetic Intermediates

Beyond its use in DOS libraries, this compound can serve as a precursor for a variety of valuable, more advanced synthetic intermediates. The strategic manipulation of its functional groups can lead to the formation of other useful chemical building blocks.

For instance, the 1,2-diol moiety can be converted into a chiral epoxide through a two-step process of tosylation of the primary alcohol followed by intramolecular nucleophilic substitution by the secondary alcohol. Chiral epoxides are highly sought-after intermediates in the synthesis of pharmaceuticals and natural products. Alternatively, the diol can react with phosgene (B1210022) or its equivalents to form a cyclic carbonate, another versatile functional group used in polymer chemistry and as a protecting group. The amino alcohol functionality is also a key feature in the synthesis of oxazolidinones, which are important chiral auxiliaries and components of bioactive molecules. The use of amino-propanediols as versatile platforms for creating functional monomers and other intermediates highlights the potential of this compound class.

Table 4: Potential Advanced Intermediates from this compound

| Intermediate Type | Key Transformation | Common Applications |

|---|---|---|

| Chiral Epoxide | Selective tosylation and intramolecular cyclization | Building block for asymmetric synthesis |

| Cyclic Carbonate | Reaction with phosgene or equivalent | Monomers for biodegradable polymers, protecting groups |

| Oxazolidinone | Reaction with phosgene or equivalent | Chiral auxiliaries, synthesis of antibiotics |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Copper |

| Iridium |

| Phosgene |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-(Diphenylamino)propane-1,2-diol is geared towards greener and more efficient methodologies that minimize environmental impact and improve resource utilization. Traditional methods often rely on stoichiometric reagents and harsh conditions, prompting a shift towards more sustainable alternatives.

One promising avenue is the use of bio-derived starting materials. For instance, glycerol (B35011), a byproduct of biodiesel production, can be converted into precursors like glycidol (B123203), which can then be reacted with diphenylamine (B1679370). unizar.es Research into the synthesis of glycerol monoethers has demonstrated that basic catalysts can yield the desired propanediol (B1597323) structure, with studies focusing on optimizing reaction conditions to maximize selectivity. unizar.es Similarly, natural products like eugenol (B1671780) can be converted to epoxides and subsequently reacted with amines to form β-amino alcohols, offering a renewable pathway to these structures. mdpi.com

Biocatalysis presents a powerful tool for sustainable synthesis. Enzymatic strategies, such as the three-component stereoselective synthesis of amino-diols using aldolases and imine reductases (IREDs), offer high selectivity under mild conditions. acs.org This approach allows for the construction of complex chiral molecules from simple, prochiral starting materials like aldehydes, ketones, and amines. acs.org Furthermore, engineered metabolic pathways in microorganisms could enable the direct conversion of renewable feedstocks like amino acids into C3-C5 diols, bypassing the need for expensive coenzymes or metal catalysts. pnas.org

Emerging electrochemical methods also offer a sustainable alternative, obviating the need for chemical oxidants or transition metal catalysts. chemrxiv.org For example, the electrochemically driven dihydroxylation of vinylarenes provides a direct route to protected 1,2-diols. chemrxiv.org Adapting such principles to include nitrogen nucleophiles could pave the way for novel, environmentally benign syntheses of amino diols. Additionally, metal-free synthetic methods, such as those employing a two-step Smiles rearrangement, are being developed to afford N-arylated amino alcohols under mild conditions, which is particularly relevant for the synthesis of this compound. acs.org

A comparison of conventional and emerging synthetic strategies is presented below.

Table 1: Comparison of Synthetic Strategies for Amino Diols

| Strategy | Key Features | Advantages | Challenges | Relevant Precursors/Analogs |

|---|---|---|---|---|

| Conventional Chemical Synthesis | Epoxide opening with amines; reaction with halogenated precursors. scispace.com | Well-established, versatile. | Often requires harsh conditions, stoichiometric reagents, potential for side products. | Epichlorohydrin, 3-chloro-1,2-propanediol (B139630). chemicalbook.comgoogle.com |

| Biocatalysis/Biosynthesis | Use of enzymes (e.g., IREDs, aldolases) or whole-cell systems. acs.orgpnas.org | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, downstream processing. | Amino acids, aldehydes, hydroxy ketones. acs.orgpnas.org |

| Renewable Feedstocks | Synthesis from bio-derived molecules like glycerol or eugenol. unizar.esmdpi.com | Sustainable, reduces reliance on fossil fuels. | Multi-step processes may be required, optimization of conversion efficiency. | Glycerol, Eugenol. mdpi.comfrontiersin.orgnih.gov |

| Electrochemical Synthesis | Electrooxidation of alkenes with nucleophilic capture. chemrxiv.org | Avoids chemical oxidants, operational simplicity. | Substrate scope, control of selectivity, scalability. | Vinylarenes. chemrxiv.org |

| Metal-Free Catalysis | Organocatalyzed reactions, such as Smiles rearrangement. acs.org | Avoids toxic/expensive metals, mild conditions. | Catalyst loading, reaction times. | N-arylated amino alcohols. acs.org |

Exploration of Advanced Catalytic Systems

Catalysis is central to the efficient synthesis of this compound, particularly for controlling stereochemistry. Future research will heavily invest in discovering and optimizing advanced catalytic systems that offer superior activity, selectivity, and sustainability.

Organocatalysis has emerged as a powerful alternative to metal-based systems, prized for its mild conditions and low toxicity. rsc.org For the selective functionalization of diols, catalysts based on nitrogen-heterocycles, peptides, and boron-based species have shown significant promise. rsc.org Chiral organocatalysts can facilitate enantioselective reactions, a critical aspect for producing specific stereoisomers of amino alcohols for pharmaceutical applications.

Metal-based catalysis continues to evolve with the development of more efficient and selective systems. Copper-catalyzed methods, for example, have been used for the stereodivergent synthesis of amino alcohols, providing access to all possible stereoisomers from readily available enals and enones. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Research into iridium, rhodium, and ruthenium complexes with chiral ligands continues to yield highly effective catalysts for the asymmetric hydrogenation of prochiral precursors to chiral alcohols and amines. ajchem-b.com

Biocatalysis , as mentioned previously, stands at the forefront of green catalytic systems. The use of isolated enzymes like imine reductases (IREDs), transaminases, and amine dehydrogenases allows for the highly enantioselective synthesis of chiral amines and amino alcohols. acs.org The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represents a highly efficient strategy for building molecular complexity from simple precursors. acs.org

Table 2: Overview of Advanced Catalytic Systems for Amino Alcohol Synthesis

| Catalyst Type | Examples | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Organocatalysts | Chiral Hemiboronic Acids, N-Heterocycles | Enantioselective alkylation, desymmetrization of diols | Metal-free, mild conditions, reduced toxicity | rsc.org |

| Transition Metals | Copper, Chromium, Iridium, Rhodium Complexes | Asymmetric hydroamination, cross-coupling, hydrogenation | High efficiency, stereodivergent potential, broad substrate scope | nih.govwestlake.edu.cnajchem-b.com |

| Biocatalysts (Enzymes) | Imine Reductases (IREDs), Aldolases, Transaminases | Reductive amination, stereoselective C-C bond formation | Exceptional stereoselectivity, aqueous conditions, sustainable | acs.org |

Integration of Machine Learning in Predictive Modeling and Retrosynthesis

The intersection of data science and chemistry is set to revolutionize how synthetic routes are designed. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting molecular properties and planning synthetic pathways. ucla.edu

For a target molecule like this compound, retrosynthesis algorithms powered by machine learning can propose multiple viable synthetic routes by deconstructing the molecule into simpler, commercially available precursors. rsc.orgnih.gov These tools are trained on vast databases of known chemical reactions. acs.org Models based on neural networks, such as sequence-to-sequence (Seq2Seq) approaches that treat molecules as text (SMILES strings), can "translate" a product molecule into its reactants. illinois.edu This accelerates the discovery of novel and non-intuitive synthetic pathways.

Beyond route planning, ML is being applied to several other key areas:

Reaction Prediction: Predicting the outcome and yield of unknown reactions under various conditions.

Catalyst Discovery: Identifying or designing novel catalysts with enhanced activity and selectivity for specific transformations.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict physicochemical properties like solubility, boiling point, and even biological activity based on molecular structure, guiding the design of analogs with desired characteristics. byu.edu

The integration of ML into the research workflow allows for a more rapid and data-driven approach to chemical synthesis, reducing the time and resources spent on trial-and-error experimentation. illinois.edu

In-depth Mechanistic Studies via Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Future research will increasingly rely on a synergy between advanced spectroscopic analysis and high-level computational chemistry to elucidate the intricate steps of chemical transformations.

Computational Chemistry , particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction pathways. cdnsciencepub.comresearchgate.net For the synthesis of amino alcohols, DFT calculations can be used to:

Map potential energy surfaces to identify transition states and intermediates. cdnsciencepub.com

Determine the energetic feasibility of different mechanistic pathways. unizar.es

Explain the origins of chemo-, regio-, and stereoselectivity in catalytic reactions.

Predict spectroscopic signatures (e.g., NMR chemical shifts) to aid in the characterization of transient or unstable species. scispace.com

For example, computational studies on the reaction of β-amino alcohols with thionyl chloride have helped to delineate the competing mechanisms that lead to different products. cdnsciencepub.comresearchgate.net A study on a constitutional isomer, 2-amino-2-(diphenylamino)-propane-1,3-diol, utilized DFT to support its structural characterization. scispace.com

Advanced Spectroscopic Techniques provide the experimental data needed to validate computational models. In-situ monitoring of reactions using techniques like FT-IR and NMR spectroscopy can track the formation of intermediates and products in real-time. For complex structures, 2D NMR techniques are invaluable for confirming relative stereochemistry. beilstein-journals.org The combination of these experimental observations with computational modeling provides a comprehensive picture of the reaction mechanism, enabling a more rational approach to catalyst design and reaction optimization. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.